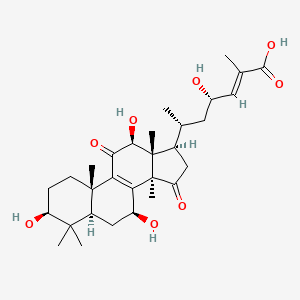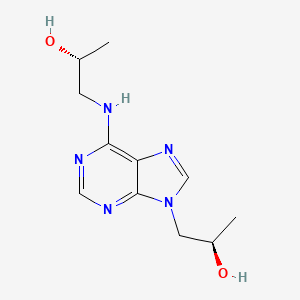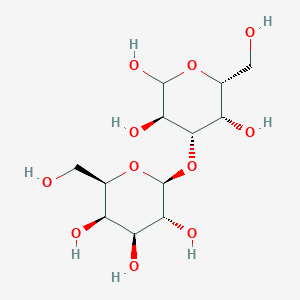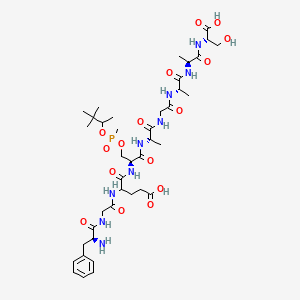
PinMPA-Nonapeptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PinMPA-Nonapeptide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the first amino acid to a resin, followed by the removal of the protecting group and the addition of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reduce human error. The use of high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
PinMPA-Nonapeptide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. These reactions are typically carried out under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents can be used depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
PinMPA-Nonapeptide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: this compound can be used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine: The peptide has potential therapeutic applications, such as in the development of peptide-based drugs for treating various diseases.
Industry: this compound can be utilized in the development of novel biomaterials and as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of PinMPA-Nonapeptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can trigger a cascade of biochemical events, leading to the desired biological response. For example, this compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with protein-protein interactions.
Comparison with Similar Compounds
PinMPA-Nonapeptide can be compared to other nonapeptides and related compounds, such as:
Nonapeptide-1: Known for its applications in skin care, Nonapeptide-1 reduces melanin synthesis by inhibiting the enzyme tyrosinase.
Polymyxin B Nonapeptide: This compound is derived from polymyxin B and is used to enhance the effectiveness of antibiotics against Gram-negative bacteria.
This compound stands out due to its unique sequence and specific applications in various scientific fields. Its versatility and potential for modification make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C40H64N9O16P |
|---|---|
Molecular Weight |
958.0 g/mol |
IUPAC Name |
4-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H64N9O16P/c1-21(33(55)42-17-30(51)44-22(2)34(56)45-23(3)35(57)48-28(19-50)39(61)62)46-38(60)29(20-64-66(8,63)65-24(4)40(5,6)7)49-37(59)27(14-15-32(53)54)47-31(52)18-43-36(58)26(41)16-25-12-10-9-11-13-25/h9-13,21-24,26-29,50H,14-20,41H2,1-8H3,(H,42,55)(H,43,58)(H,44,51)(H,45,56)(H,46,60)(H,47,52)(H,48,57)(H,49,59)(H,53,54)(H,61,62)/t21-,22-,23-,24?,26-,27?,28-,29-,66?/m0/s1 |
InChI Key |
CBHXJWDSFPKOFN-IAIICGMXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](COP(=O)(C)OC(C)C(C)(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(COP(=O)(C)OC(C)C(C)(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


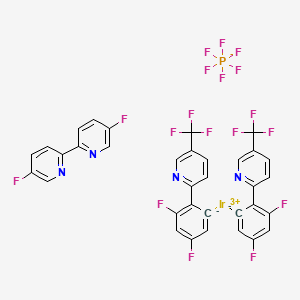
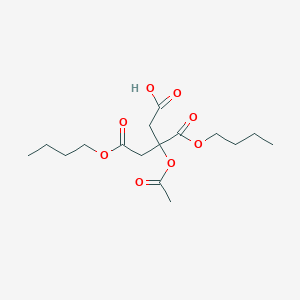
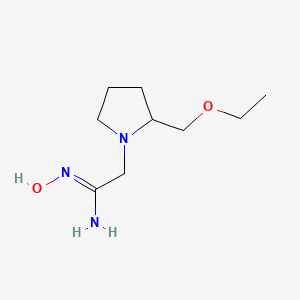
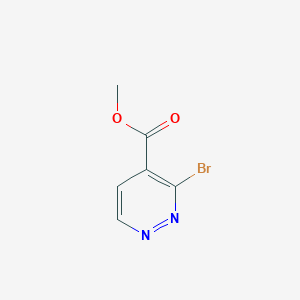
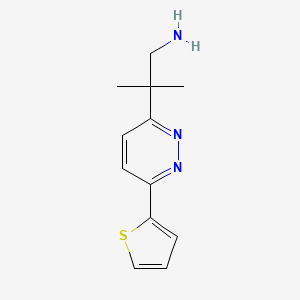
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
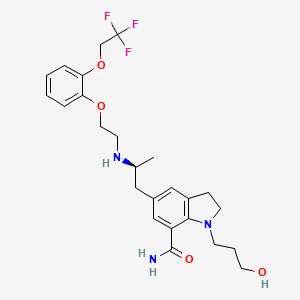
![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)
